L-741626
Description
Historical Context of Dopamine (B1211576) Receptor Research
The journey to understanding dopamine receptors has been a progressive one, marked by key discoveries and evolving techniques.
Early Discoveries and Classification of Dopamine Receptors
Dopamine was first synthesized in 1910, but its function as a neurotransmitter was not recognized until 1958. news-medical.net The realization that dopamine had a non-uniform distribution in the brain suggested a specific functional role separate from noradrenaline. news-medical.nettocris.com This led to significant research into its sites of action. A pivotal suggestion, based on anatomical, electrophysiological, and pharmacological studies, proposed the existence of more than one type of dopamine receptor in the brain. tocris.com
Biochemical studies in the 1970s, utilizing techniques like measuring the stimulation or inhibition of cAMP production and ligand binding assays, further supported this concept. news-medical.nettocris.comsigmaaldrich.com This culminated in a foundational review in 1979 by Kebabian and Calne, who proposed the existence of two distinct classes of dopamine receptors, D1 and D2, based on their differing biochemical and pharmacological properties and the different physiological functions they mediated. news-medical.nettocris.comnih.gov The D1 receptors were characterized by their ability to stimulate adenylyl cyclase, while D2 receptors were found to inhibit it. sigmaaldrich.comnih.govwjgnet.com This initial D1/D2 classification provided a framework for subsequent research.
Evolution of Selective Ligands for Dopamine Receptor Subtypes
Following the initial D1 and D2 classification, the application of gene cloning techniques in the late 1980s revealed the true extent of dopamine receptor heterogeneity, identifying at least five distinct subtypes: D1, D2, D3, D4, and D5. news-medical.nettocris.commj-med-u-tokai.compnas.org These subtypes were then grouped into two families based on sequence homology, pharmacological profiles, and coupling to different G proteins: the D1-like family (D1 and D5) and the D2-like family (D2, D3, and D4). frontiersin.orgmdpi.comsigmaaldrich.commj-med-u-tokai.compnas.orgwindows.net
The existence of multiple subtypes with similar properties, particularly within the D2-like family (D2, D3, and D4), presented a challenge in discerning the specific roles of each subtype using non-selective tools. sigmaaldrich.commj-med-u-tokai.com This spurred the development of more selective ligands – compounds designed to bind preferentially to a particular receptor subtype. The availability of selective agonists and antagonists became crucial for defining the functions of these subtypes in functional assays. news-medical.nettocris.com While selective ligands for the D1-like family (e.g., SCH 23390 for antagonists and SKF 38393 for agonists) were developed, achieving high selectivity within the D2-like family, especially between D2 and D3 receptors, proved more challenging due to their high sequence homology in the transmembrane domains. nih.govsigmaaldrich.comresearchgate.netresearchgate.net Despite these challenges, significant effort has been dedicated to discovering and developing potent and selective ligands for individual dopamine receptor subtypes to better understand their distinct roles in health and disease. nih.govresearchgate.net
Overview of L-741626 as a Research Tool
The need for tools to differentiate the contributions of the closely related D2-like receptor subtypes led to the development of more selective compounds. This compound emerged as a significant research tool in this context.
Initial Characterization and Development
This compound is a chemical compound that acts as a potent and selective antagonist, particularly for the dopamine D2 receptor. medchemexpress.comwikipedia.org Its development was likely undertaken by Merck Sharp and Dohme Ltd., as indicated by licensing information. Initial characterization studies focused on determining its binding affinity and selectivity profile across the different dopamine receptor subtypes.
Research demonstrated that this compound exhibits potent binding affinity for the D2 receptor, with significantly lower affinity for the D3 and D4 receptors. medchemexpress.com This selectivity profile was a key aspect of its characterization. For instance, reported Ki values for human receptors show this compound having affinities of 2.4 nM for D2, 100 nM for D3, and 220 nM for D4 receptors, indicating approximately 40-fold selectivity for D2 over D3 and even greater selectivity over D4. medchemexpress.com
The chemical formula of this compound is C20H21ClN2O, and its molecular weight is 340.85 g/mol . wikipedia.org It is soluble in common laboratory solvents like DMSO and ethanol.
Significance in Distinguishing Dopamine Receptor Subtype Contributions
The development of this compound was significant because its selectivity profile allowed researchers to pharmacologically isolate and investigate the functions mediated specifically by the D2 receptor subtype. wikipedia.org Before the availability of such selective ligands, distinguishing the roles of D2, D3, and D4 receptors was challenging due to the lack of compounds with sufficient subtype specificity. sigmaaldrich.commj-med-u-tokai.com
This compound's preferential antagonism of the D2 receptor, with considerably lower affinity for D3 and D4, made it a valuable tool for dissecting the contributions of D2 receptors in various physiological and behavioral processes. wikipedia.orgnih.gov For example, it has been particularly useful in studies aiming to differentiate D2-mediated responses from those produced by the closely related D3 subtype. wikipedia.org Researchers have utilized this compound in in vivo studies to explore the roles of D2 receptors in behaviors such as locomotor activity and the effects of substances like cocaine and amphetamines. wikipedia.orgnih.govbham.ac.uk Its application in research has contributed to a better understanding of the specific functions of the D2 receptor within the complex dopaminergic system and its involvement in various neurological and psychiatric conditions. nih.govnih.gov
Dopamine Receptor Binding Affinity of this compound (Human Receptors)
| Receptor Subtype | Affinity (Ki) | Selectivity vs D2 |
| D2 | 2.4 nM | 1x |
| D3 | 100 nM | ~40x |
| D4 | 220 nM | ~90x |
Data derived from search results medchemexpress.com. Note that affinity values can vary slightly depending on the specific assay conditions and source.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c21-17-7-5-16(6-8-17)20(24)9-11-23(12-10-20)14-15-13-22-19-4-2-1-3-18(15)19/h1-8,13,22,24H,9-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBLNMUONVVVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230974 | |
| Record name | 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81226-60-0 | |
| Record name | 4-(4-Chlorophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81226-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081226600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-741,626 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTW4A6SW92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of L 741626
Receptor Binding Affinity and Selectivity
The binding affinity and selectivity of L-741626 for different dopamine (B1211576) receptor subtypes and other neurotransmitter receptors are crucial aspects of its pharmacological characterization.
Affinity for Dopamine D2 Receptors (DRD2)
This compound demonstrates high affinity for the dopamine D2 receptor. Studies have reported Ki values for human D2 receptors in the low nanomolar range. Specific reported Ki values for human D2 receptors include 2.4 nM tocris.comrndsystems.commedchemexpress.combio-techne.comcaymanchem.com and 11.2 nM medchemexpress.com.
| Receptor Subtype | Species | Binding Affinity (Ki) | Unit | Source |
|---|---|---|---|---|
| Dopamine D2 | Human | 2.4 | nM | tocris.comrndsystems.commedchemexpress.combio-techne.comcaymanchem.com |
| Dopamine D2 | Human | 11.2 | nM | medchemexpress.com |
Selectivity Profile Against Dopamine D3 (DRD3) and D4 (DRD4) Receptors
This compound exhibits selectivity for D2 receptors over the related D3 and D4 subtypes, although the degree of selectivity can vary between studies and assay conditions. Reported Ki values for human D3 receptors are around 100 nM tocris.comrndsystems.commedchemexpress.combio-techne.comcaymanchem.com, and for human D4 receptors, they are approximately 220 nM tocris.comrndsystems.commedchemexpress.combio-techne.comcaymanchem.com.
Selectivity ratios have been calculated based on these affinity values. This compound displays a D3/D2 selectivity ratio of approximately 15-fold medchemexpress.comresearchgate.net to 40-fold researchgate.netnews-medical.net, and a D4/D2 selectivity ratio of about 136-fold medchemexpress.com to 100-fold jneurosci.org.
| Receptor Subtype | Species | Binding Affinity (Ki) | Unit | Source |
|---|---|---|---|---|
| Dopamine D3 | Human | 100 | nM | tocris.comrndsystems.commedchemexpress.combio-techne.comcaymanchem.com |
| Dopamine D4 | Human | 220 | nM | tocris.comrndsystems.commedchemexpress.combio-techne.comcaymanchem.com |
| Selectivity Ratio | Value | Source |
|---|---|---|
| D3/D2 | 15-fold | medchemexpress.comresearchgate.net |
| D3/D2 | ~40-fold | researchgate.netnews-medical.net |
| D4/D2 | 136-fold | medchemexpress.com |
| D4/D2 | ~100-fold | jneurosci.org |
| Receptor Type | Subtype | Binding Affinity (Ki) | Unit | Source |
|---|---|---|---|---|
| Serotonin | 5-HT1A | ≤ 316.2 | nM | caymanchem.com |
| Serotonin | 5-HT1B | ≤ 316.2 | nM | caymanchem.com |
| Serotonin | 5-HT1D | ≤ 316.2 | nM | caymanchem.com |
| Serotonin | 5-HT2A | ≤ 316.2 | nM | caymanchem.com |
| Serotonin | 5-HT2B | ≤ 316.2 | nM | caymanchem.com |
| Serotonin | 5-HT2C | ≤ 316.2 | nM | caymanchem.com |
| Serotonin | 5-HT3 | ≤ 316.2 | nM | caymanchem.com |
Comparative Analysis with Other D2-like Receptor Antagonists
This compound is often used in comparative studies with other antagonists targeting the D2-like receptor family (D2, D3, and D4) to highlight its specific properties. Compared to compounds like raclopride, which has similar affinity for D2 and D3 receptors, this compound demonstrates higher selectivity for D2 over D3 researchgate.netwikipedia.org. Other selective antagonists exist for D3 (e.g., S33084, SB277011A, PG01037) and D4 (e.g., L-745,870) receptors, and this compound's distinct selectivity profile makes it a valuable tool for differentiating the roles of these closely related subtypes in research researchgate.netnews-medical.netjneurosci.orgresearchgate.netbiorxiv.org. For instance, this compound has been used to show that certain behavioral effects are mediated by D2 rather than D3 or D4 receptors jneurosci.orgwikipedia.org.
Functional Antagonism at Dopamine Receptors
Beyond binding, the functional activity of this compound as an antagonist has been evaluated in various biological systems.
Inhibition of Agonist-Stimulated Mitogenesis in Transfected Cells
This compound functions as a potent antagonist in functional assays. In Chinese hamster ovary (CHO) cells transfected with human dopamine D2 or D3 receptors, this compound inhibited quinpirole-stimulated mitogenesis. The EC50 value for inhibiting quinpirole-stimulated mitogenesis in CHO cells transfected with human D2long receptors was reported as 4.46 nM medchemexpress.comcaymanchem.com. While it also showed inhibitory effects at D3 receptors in this assay, its potency was lower, with an EC50 of 90.4 nM medchemexpress.comcaymanchem.com, further demonstrating its functional selectivity for D2 receptors.
| Functional Assay | Cell Line | Receptor Subtype | Agonist | Functional Activity (EC50) | Unit | Source |
|---|---|---|---|---|---|---|
| Inhibition of Stimulated Mitogenesis | CHO (transfected) | Human D2long | Quinpirole | 4.46 | nM | medchemexpress.comcaymanchem.com |
| Inhibition of Stimulated Mitogenesis | CHO (transfected) | Human D3 | Quinpirole | 90.4 | nM | medchemexpress.comcaymanchem.com |
This compound has also been shown to reversibly block D2-mediated currents in Xenopus oocytes that couple through G protein-gated inwardly rectifying K+ (GIRK1) channels caymanchem.com.
Modulation of G Protein-Coupled Inwardly Rectifying K+ (GIRK) Channels
Dopamine receptors, including the D2 and D4 subtypes, are known to couple through beta-gamma G-protein subunits to inwardly rectifying K+ channels (GIRK/Kir3). nih.govumich.edu Studies using expression systems like Xenopus oocytes have demonstrated this coupling. This compound has been shown to act as an antagonist on human D2 receptors in this system, affecting the activation of GIRK channels. nih.govmdpi.com The activation of GIRK channels by dopamine receptors can be disrupted by direct stimulation of K+ currents by G-protein beta-gamma subunits. nih.gov
Antagonism of D2-Mediated Responses in Electrophysiological Studies
Electrophysiological studies have been crucial in characterizing the antagonistic effects of this compound on D2 receptor-mediated responses. In rat brain slices, this compound antagonized the effects of (+)-PD 128907, a D3 receptor ligand that also acts as a potent agonist on rat midbrain dopamine neurons, in a concentration-dependent and surmountable manner. nih.gov The affinity of this compound in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc) was determined through Schild analysis. nih.gov
In dissociated striatal neurons, this compound has been shown to block the decrease in NMDA currents induced by the D2/D3 agonist quinpirole, demonstrating that this effect is mediated by D2 receptor activation. doi.org While this compound alone did not completely block dopamine-mediated inhibition of D2-expressing medium spiny neuron (D2-MSN) activity in the nucleus accumbens, combined administration with a D3 antagonist produced a partial blockade, suggesting that simultaneous D2 and D3 antagonism might be necessary for full prevention of dopamine's inhibitory actions on these cells. biorxiv.orgnih.gov
Studies have also indicated that this compound can attenuate amphetamine-stimulated Fos expression and motor behavior in the striatum in a dose-dependent manner, further supporting its role as a D2 antagonist in these processes. jneurosci.org
Inhibition of Dopamine Release in Specific Brain Regions
The effect of this compound on dopamine release has been investigated in various brain regions, particularly in the context of autoreceptor function. In the caudate-putamen, this compound has been shown to antagonize the inhibition of dopamine release induced by (+)-PD 128907, with an affinity similar to that observed on midbrain dopamine neurons. nih.gov This suggests an action on D2 autoreceptors located on nerve terminals. nih.gov
Research using fast-scan cyclic voltammetry in mouse striatal slices has explored the role of D2 receptors in regulating L-type calcium channel (LTCC) support of dopamine release. In the nucleus accumbens (NAc), D2 receptor inhibition by this compound "unsilenced" a role for LTCCs in supporting dopamine release, enabling an inhibition of extracellular dopamine concentration by the LTCC inhibitor isradipine (B148454). biorxiv.orgnih.gov This indicates that D2 receptor activity limits LTCC function in the NAc. biorxiv.orgnih.gov However, in the dorsolateral striatum (DLS), this compound did not modify the effect of isradipine on evoked dopamine release, suggesting negligible tonic activation of D2 receptors or no inhibition of LTCCs by D2 receptors in this region under the tested conditions. nih.govbiorxiv.org
Furthermore, studies investigating the interaction between dopamine autoreceptors and cocaine's effect on dopamine uptake have shown that this compound, as a D2-selective antagonist, did not alter cocaine's ability to inhibit dopamine uptake. nih.gov This finding suggests that the modulation of cocaine potency in this context is mediated through D3, but not D2, autoreceptors. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies have been conducted on analogues of this compound to explore the chemical features critical for its affinity and selectivity at dopamine D2-like receptors. These studies aim to identify novel compounds with improved or different pharmacological profiles. nih.govnih.gov
Analogues of this compound have been synthesized with modifications to the core structure, including changes to the indole (B1671886) ring and the piperidine (B6355638) moiety. nih.govnih.gov For instance, replacement of the indole ring with other heteroaromatic systems such as 7-azaindole, benzofuran, and benzothiophene (B83047) has been investigated. nih.gov Studies have shown that changing the aromatic ring system from an indole to these other heteroaromatic systems can reduce D2 binding affinity and D2 versus D3 selectivity. nih.gov
The introduction of different substituents, such as iodine atoms, to the phenyl ring has also been explored. nih.gov Two iodine-containing derivatives of methoxy-substituted indoles were found to exhibit high affinity and selectivity for D2 receptors compared to D3 receptors. nih.gov
SAR studies often involve evaluating the binding properties of these analogues in competition binding assays using transfected cell lines expressing human dopamine receptor subtypes (D2L, D3, or D4). nih.gov Functional assays, such as measuring the inhibition of agonist-stimulated mitogenesis, are also used to determine the intrinsic activity of selected compounds. nih.gov These studies have revealed that while some analogues show comparable binding profiles to this compound, chemical modifications generally tend to reduce D2 binding affinity and selectivity. nih.gov The high degree of amino acid homology between the D2 and D3 receptor subtypes presents a challenge in discovering compounds with very high selectivity for the D2 receptor. nih.gov
Data from SAR studies can be presented in tables to show the binding affinities (Ki values) and functional potencies (EC50 or IC50 values) of this compound and its analogues at different dopamine receptor subtypes.
| Compound | Receptor | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Selectivity (vs D3/D4) |
| This compound | D2 | 2.4 nM | 4.46 nM (Antagonist) nih.gov | D3: 100 nM , D4: 220 nM |
| This compound | D3 | 100 nM | 90.4 nM (Antagonist) nih.gov | - |
| This compound | D4 | 220 nM | - | - |
| (+)-PD 128907 | D2 | 620 nM nih.gov | - | - |
| (+)-PD 128907 | D3 | 1 nM nih.gov | 33 nM (VTA), 38 nM (SNc) (Agonist) nih.gov | - |
| (+)-PD 128907 | D4 | 720 nM nih.gov | - | - |
This table illustrates the binding affinities of this compound and, for comparison, (+)-PD 128907, highlighting the selectivity of this compound for the D2 receptor. Functional data, where available, further characterizes the compound's activity as an antagonist.
Further SAR studies have explored modifications aimed at developing potential radiotracers for imaging dopamine D2 versus D3 receptors using techniques like positron emission tomography (PET). nih.gov
Neuropharmacological Investigations of L 741626
In Vivo Receptor Occupancy Studies
In vivo receptor occupancy studies are crucial for understanding how a compound interacts with its target receptors within a living organism. Studies investigating the D3 receptor occupancy of various antipsychotic drugs and antagonists, including L-741626, have been conducted using techniques such as ex vivo [³H]7-OH-DPAT autoradiography in rat brains. nih.govresearchgate.net In one such study, this compound, administered at a dose of 2.5 mg/kg, showed no significant occupancy of D3 receptors. nih.govresearchgate.net This finding supports the compound's reported selectivity for the D2 receptor over the D3 receptor in vivo. tocris.commedchemexpress.comnih.govresearchgate.net
The following table summarizes D3 receptor occupancy data for several compounds, including this compound:
| Compound | Dose (mg/kg) | D3 Receptor Occupancy (%) | Citation |
| This compound | 2.5 | 0 | nih.govresearchgate.net |
| Clozapine | 20 | 60 | nih.govresearchgate.net |
| SB-277011-A | 10 | 77 | nih.govresearchgate.net |
| Haloperidol | 0.04 | 16 | nih.govresearchgate.net |
| Olanzapine | 0.63 | 27 | nih.govresearchgate.net |
Effects on Dopaminergic Neurotransmission Pathways
This compound's role as a D2 receptor antagonist allows for the investigation of the D2 receptor's influence on various aspects of dopaminergic neurotransmission. tocris.comwikipedia.orgmedchemexpress.com
The dopamine (B1211576) D2 receptor exists in both postsynaptic and presynaptic forms, with the short form (D2Sh) primarily functioning as a presynaptic autoreceptor that regulates dopamine levels in the synaptic cleft. wikipedia.org Antagonism of these presynaptic autoreceptors can lead to an increase in dopaminergic release. wikipedia.org Studies utilizing fast-scan cyclic voltammetry in brain slices containing the nucleus accumbens have explored the effects of D2 and D3 autoreceptor selective antagonists on dopamine release. nih.gov In these studies, the application of the D2-receptor selective antagonist this compound (at 30 nM) did not result in a change in dopamine release compared to baseline. nih.gov This suggests that, under the conditions of these experiments, blocking presynaptic D2 autoreceptors with this compound did not significantly modulate basal dopamine release. nih.gov However, other research indicates that while both D2R and D3R antagonists can potentiate cocaine-induced increases in presynaptic dopamine release, the effects may differ depending on the specific context and compound. biorxiv.orgnih.gov
This compound is known to be a potent and selective antagonist at postsynaptic D2 receptors. tocris.comwikipedia.orgmedchemexpress.com By blocking these receptors, this compound can inhibit the downstream signaling pathways typically activated by dopamine binding to D2 receptors. D2-like receptors, which include D2, D3, and D4 subtypes, are generally known to inhibit adenylyl cyclase activity upon activation. news-medical.net Antagonism by compounds like this compound would therefore counteract this inhibitory effect. Research has also investigated the impact of selective D2R and D3R antagonism on dopamine-mediated signaling in medium spiny neurons (MSNs) in the nucleus accumbens using ex vivo electrophysiology. biorxiv.orgnih.gov These studies provide insights into how blocking postsynaptic D2 receptors with this compound affects neuronal activity in response to dopamine. biorxiv.orgnih.gov
Behavioral and Cognitive Effects of L 741626 in Preclinical Models
Locomotor Activity Modulation
The modulation of locomotor activity is a key area of investigation in behavioral pharmacology. Studies using L-741626 have explored its effects on both spontaneous and psychostimulant-induced locomotion in various animal models.
Effects on Basal Locomotor Activity
Research indicates that this compound generally does not significantly affect basal (spontaneous) locomotor activity in preclinical models when administered alone at certain doses. For instance, doses of 3.0 or 10.0 mg/kg of this compound did not significantly alter basal locomotor activity in mice over a 30-minute period following administration. biorxiv.orgnih.gov Similarly, a dose of 10 mg/kg of this compound produced only a small, non-significant decrease in locomotor activity in mice in the 30 minutes before morphine administration. biorxiv.org However, other studies suggest that this compound can produce dose-dependent decreases in locomotor activity in mice. nih.gov Additionally, this compound has been shown to decrease locomotor activity in rats. nih.govresearchgate.net
Attenuation of Cocaine-Induced Locomotor Activity and Sensitization
This compound has demonstrated significant effects on locomotor activity stimulated by cocaine. Pretreatment with this compound has been shown to attenuate the acute locomotor-stimulant effects of cocaine in mice. biorxiv.orgnih.gov Specifically, a dose of 10.0 mg/kg of this compound significantly reduced the locomotor-activating effects across different cocaine doses, resulting in a rightward and downward shift of the cocaine dose-response curve. biorxiv.orgnih.gov This attenuation was observed immediately after cocaine administration and persisted throughout the observation period. nih.gov
Furthermore, this compound has been effective in blocking the development of locomotor sensitization induced by repeated cocaine administration. Daily pretreatment with 10.0 mg/kg of this compound prior to cocaine administration abolished the development of this sensitized locomotor response in mice. biorxiv.orgnih.gov This suggests a critical role for D2 receptors in the adaptive changes that lead to increased locomotor responsiveness following repeated cocaine exposure.
Effects on Amphetamine-Induced Behaviors
Studies investigating the effects of this compound on amphetamine-induced behaviors have focused on its ability to modulate the stimulant effects of amphetamine. The selective D2 antagonist this compound has been shown to block amphetamine-induced motor behavior in rats. jneurosci.orgjneurosci.org Specifically, pretreatment with 10 mg/kg of this compound significantly attenuated amphetamine-stimulated sniffing behavior. jneurosci.orgjneurosci.org This dose also significantly inhibited spontaneous sniffing in saline-treated animals. jneurosci.org Additionally, 10 mg/kg of this compound significantly decreased amphetamine-induced rearing behavior in rats. jneurosci.orgjneurosci.org this compound has also been shown to block the amphetamine-induced reduction in locomotor activity in a mouse model of ADHD, indicating the involvement of the D2 receptor subtype in this effect. nih.gov
Table 1: Effects of this compound on Locomotor Activity in Preclinical Models
| Behavioral Endpoint | Species | This compound Dose (mg/kg) | Effect on Basal Activity | Effect on Stimulant-Induced Activity | Stimulant | Citation |
| Locomotor Activity | Mouse | 3.0, 10.0 | No significant effect | Attenuated | Cocaine | biorxiv.orgnih.gov |
| Locomotor Sensitization (Development) | Mouse | 10.0 | No significant effect | Abolished | Cocaine | biorxiv.orgnih.gov |
| Sniffing Behavior | Rat | 10.0 | Inhibited | Attenuated | Amphetamine | jneurosci.orgjneurosci.org |
| Rearing Behavior | Rat | 10.0 | Not specified | Decreased | Amphetamine | jneurosci.orgjneurosci.org |
| Locomotor Activity | Mouse | Various | Decreased (dose-dep.) | - | None (Basal) | nih.gov |
| Locomotor Activity | Rat | Various | Decreased | - | None (Basal) | nih.govresearchgate.net |
| Locomotor Activity (Amphetamine-ind.) | Mouse | Not specified | - | Blocked reduction | Amphetamine | nih.gov |
| Locomotor Activity (Morphine-ind.) | Mouse | 10.0 | No significant effect | Abolished | Morphine | biorxiv.org |
Impact on Reward and Reinforcement
The dopamine (B1211576) system plays a crucial role in reward and reinforcement processes, and D2 receptors are key components of this system. Preclinical studies have investigated the impact of this compound on behaviors related to drug reward, particularly cocaine self-administration and the reinstatement of drug seeking.
Modulation of Cocaine Self-Administration
This compound has been shown to modulate cocaine self-administration in preclinical models. Studies in rats have demonstrated that pretreatment with this compound dose-dependently shifts the cocaine self-administration dose-effect curve to the right. researchgate.netnih.gov This rightward shift indicates that higher doses of cocaine are required to maintain the same level of self-administration, suggesting that this compound reduces the reinforcing efficacy of cocaine. A combination of this compound and a D1 receptor antagonist produced an insurmountable antagonism of cocaine self-administration. researchgate.netnih.gov
In squirrel monkeys trained to discriminate cocaine, this compound nonselectively reduced both cocaine- and food-maintained responding. nih.govresearchgate.net This suggests that at the doses tested in this model, this compound might have broader effects on motivated behavior, not limited solely to drug reward.
Effects on Reinstatement of Extinguished Drug Seeking
The reinstatement of extinguished drug-seeking behavior is a preclinical model used to study relapse. This compound has been investigated for its effects on cue-induced reinstatement of drug seeking. Systemic administration of the selective D2 antagonist this compound has been shown to decrease cue-induced reinstatement of nicotine (B1678760) seeking in rats, suggesting a role for D2 receptors in modulating this behavior. researchgate.netnih.gov
In squirrel monkeys, this compound has also been shown to attenuate cocaine-induced reinstatement of responding. nih.govresearchgate.net This effect was observed at doses that attenuated the reinstatement induced by higher priming doses of cocaine. nih.gov Furthermore, this compound attenuated reinstatement induced by a D2-like agonist (sumanirole) but not a D3-preferring agonist (PD128907), consistent with its selectivity for D2 receptors. nih.govresearchgate.net
More recent research in mice indicates that intra-nucleus accumbens infusion of this compound reduces cue-induced cocaine seeking, particularly after a period of forced abstinence (incubation of craving). biorxiv.org This suggests that D2 receptor signaling in the nucleus accumbens is required for the expression of incubated cue-induced cocaine seeking. biorxiv.org
Table 2: Effects of this compound on Reward and Reinforcement in Preclinical Models
| Behavioral Endpoint | Species | This compound Effect | Reinforcer/Stimulus | Citation |
| Cocaine Self-Administration | Rat | Rightward shift of dose-effect curve (dose-dep.) | Cocaine | researchgate.netnih.govlsu.edu |
| Cocaine Self-Administration | Squirrel Monkey | Nonselectively reduced responding | Cocaine and Food | nih.govresearchgate.net |
| Cue-Induced Reinstatement of Seeking | Rat | Decreased | Nicotine | researchgate.netnih.gov |
| Cocaine-Induced Reinstatement of Seeking | Squirrel Monkey | Attenuated | Cocaine | nih.govresearchgate.net |
| Agonist-Induced Reinstatement of Seeking | Squirrel Monkey | Attenuated (Sumanirole), No effect (PD128907) | Sumanirole (B131212), PD128907 | nih.govresearchgate.net |
| Cue-Induced Reinstatement of Seeking | Mouse | Reduced (specifically incubated seeking) | Cocaine | biorxiv.org |
Influence on Operant Responding for Food
Studies investigating the impact of this compound on motivated behavior have included assessments of operant responding for food reinforcement in rats. Research indicates that this compound decreases operant responding for food in both male and female rats. researchgate.netmdpi.comnih.gov This effect suggests a role for D2 receptors in the regulation of feeding behavior maintained by operant conditioning. One study noted a decline in food-maintained responding over several days of this compound treatment. biorxiv.org
Cognitive Function and Memory
The effects of this compound on cognitive processes, particularly memory and discrimination, have been examined in preclinical settings.
Effects on Novel Object Discrimination
Novel object discrimination is a task used to assess recognition memory in rodents. Studies have shown that this compound can impair novel object discrimination in group-housed rats. scispace.comcaymanchem.comcaymanchem.com However, this compound did not ameliorate the impairment in novel object discrimination observed in socially isolated rats. caymanchem.com This suggests a differential impact of D2 receptor blockade on recognition memory depending on the housing conditions of the animals.
Role in Conditioned Avoidance Response (CAR)
The conditioned avoidance response (CAR) is a behavioral paradigm often used to evaluate the effects of compounds on associative learning and avoidance behavior. This compound has been shown to inhibit the conditioned avoidance response in rats. szabo-scandic.com The inhibitory dose 50% (ID50) for this effect in rats has been reported as 6.1 mg/kg, administered subcutaneously. szabo-scandic.com
Other Behavioral Phenotypes
Beyond its effects on motivated behavior and cognition, this compound has been assessed for its influence on other dopamine-mediated behaviors relevant to neuropsychiatric conditions.
Attenuation of Apomorphine-Induced Climbing Behavior
Apomorphine, a dopamine receptor agonist, induces climbing behavior in mice, a response thought to be mediated by dopamine receptor activation. This compound has been found to inhibit apomorphine-induced climbing behavior in mice. szabo-scandic.com The ID50 for the inhibition of apomorphine-induced climbing behavior in mice is reported as 0.3 mg/kg, administered subcutaneously. szabo-scandic.com
Modulation of Yawning Behavior
Research in preclinical models, primarily rats, has investigated the role of dopamine receptors in regulating yawning behavior. Dopaminergic agonists are known to induce dose-dependent increases in yawning at lower doses, with inhibition occurring at higher doses, resulting in an inverted U-shaped dose-response curve karger.com. Studies have suggested that the induction of yawning is mediated by D3 receptors, while the inhibition at higher doses is mediated by D2 receptors karger.com.
This compound, as a D2-preferring antagonist, has been shown to influence this biphasic response. Pretreatment with this compound did not significantly alter yawning induced by low doses of D3-preferring agonists. However, it significantly increased yawning induced by high doses of D2/D3 agonists, including sumanirole, a D2-preferring agonist nih.gov. This effect is consistent with this compound reversing the D2-mediated inhibition of yawning that occurs at higher agonist doses karger.comnih.gov.
Studies comparing this compound with D3-selective antagonists have further supported the differential roles of D2 and D3 receptors in yawning modulation karger.comnih.gov. While D3-selective antagonists inhibit the induction of yawning, this compound selectively reverses the inhibition of yawning karger.com.
However, it is important to note that studies in mice have yielded different results, with dopamine agonists being ineffective in producing yawning in several mouse strains, including those with genetic deletions of D2 or D3 receptors nih.gov. The effects of this compound on yawning in mice in these studies were not observed nih.gov. This suggests potential species differences in the dopaminergic regulation of yawning nih.gov.
Influence on Activity-Based Anorexia (ABA)
The activity-based anorexia (ABA) model in rodents is utilized to study aspects of anorexia nervosa, an eating disorder characterized by hypophagia, weight loss, and hyperactivity nih.govfrontiersin.orgfrontiersin.org. This model involves restricting food access while providing unlimited access to a running wheel, leading to significant weight loss and increased activity nih.govfrontiersin.orgfrontiersin.org.
Preclinical studies have explored the effects of dopamine receptor antagonists, including this compound, on ABA behavior. Research indicates that selective antagonism of either D2 or D3 receptors can increase survival in the ABA model nih.gov. Specifically, treatment with the D2 receptor antagonist this compound has been shown to reduce weight loss and hypophagia (decreased food intake) during the food restriction period in mice subjected to the ABA paradigm nih.govresearchgate.net.
Data from studies using this compound in the ABA model demonstrate its impact on key parameters:
| Treatment Group (this compound mg/kg/day) | Survival Increase (vs. Vehicle) | Weight Loss Reduction | Hypophagia Reduction |
| 10 | P<0.05 nih.gov | P<0.0001 nih.gov | |
| 20 | P<0.0005 nih.gov | P<0.001 nih.gov | P<0.0001 nih.gov |
| 1 | P<0.001 nih.gov | P<0.0001 nih.gov |
These findings suggest that D2 receptor antagonism by this compound contributes to the observed improvements in survival, body weight, and food intake in preclinical ABA models nih.gov.
Studies on Hypothermia
Dopamine D2-like receptor agonists are known to induce dose-dependent decreases in body temperature (hypothermia) in preclinical models . Studies have provided convergent evidence suggesting that the hypothermic effects of D2-like agonists are primarily mediated by their actions at D2 receptors .
This compound, as a D2-preferring antagonist, has been investigated for its ability to modulate agonist-induced hypothermia. Research in rats has shown that this compound can significantly, and dose-dependently, inhibit the induction of hypothermia caused by D2-like agonists .
Specifically, a dose of 1.0 mg/kg of this compound was found to significantly antagonize the induction of hypothermia induced by high doses of both D3-preferring agonists and the D2-preferring agonist, sumanirole nih.gov. This is consistent with the understanding that the hypothermic effects observed at relatively high doses of D2/D3 agonists are mediated by D2 receptor activation nih.gov.
Comparisons with D3-preferring antagonists, such as A-437203, which failed to alter the hypothermic response, further support the role of D2 receptors in mediating this effect and the D2 selectivity of this compound in this context nih.gov.
| Agonist Type (High Dose) | This compound (1.0 mg/kg) Effect on Hypothermia |
| D3-preferring agonists | Significant antagonism nih.gov |
| D2-preferring agonist (sumanirole) | Significant antagonism nih.gov |
These results indicate that this compound effectively blocks the D2 receptor-mediated hypothermic response induced by dopaminergic agonists in preclinical models.
Cellular and Molecular Mechanisms of L 741626 Action Beyond Dopamine Receptors
Interaction with Redox Factor 1 (Ref-1) in Cancer Cells
Recent studies have identified Redox Factor 1 (Ref-1), also known as apurinic/apyrimidinic endonuclease 1 (APE1), as a target of L-741626 in cancer cells researchgate.netnih.gov. Ref-1 is a multifunctional protein involved in DNA base excision repair and the redox regulation of several transcription factors crucial for cell proliferation, survival, and angiogenesis nih.govbohrium.comresearchgate.net. Ref-1 is frequently overexpressed in various malignancies, and its elevated expression is often correlated with poor prognosis researchgate.netnih.govresearchgate.net. Molecular docking simulations and drug affinity responsive target stability assays have provided evidence for a direct interaction between this compound and Ref-1 researchgate.netnih.gov. This interaction suggests that this compound may exert its anti-cancer effects, at least in part, by modulating the activity of Ref-1.
Modulation of MAPK/ERK Signaling Pathway
The MAPK/ERK signaling pathway is a critical cascade involved in regulating cell proliferation, differentiation, and survival, and its dysregulation is frequently observed in cancer researchgate.netbohrium.com. This compound has been shown to inhibit the growth of hepatocellular carcinoma (HCC) by suppressing the MAPK/ERK signaling pathway researchgate.netnih.gov. Research indicates that the interaction of this compound with Ref-1 contributes to this suppression researchgate.netnih.gov. Specifically, knockdown of Ref-1 in HCC cells leads to the inhibition of the MAPK/ERK pathway, suggesting that this compound's targeting of Ref-1 plays a role in modulating this pathway researchgate.netnih.gov. This inhibitory effect on MAPK/ERK signaling represents a mechanism by which this compound may exert its anti-proliferative effects in certain cancer types.
Influence on Tumor Stemness Markers
Tumor stemness, characterized by the presence of cancer stem cells (CSCs), is a key factor contributing to tumor initiation, progression, metastasis, and resistance to conventional therapies researchgate.netspandidos-publications.comnih.gov. Studies have demonstrated that this compound can suppress tumor stemness in hepatocellular carcinoma researchgate.netnih.govnih.govresearcher.life. For instance, treatment with this compound has been shown to reduce the expression of the tumor stemness marker CD133 in HCC cells nih.gov. This effect on tumor stemness suggests that this compound may hold potential in overcoming therapeutic resistance associated with CSC populations.
Effects on Epidermal Proliferation and cAMP Levels
Beyond cancer, this compound has also been observed to influence epidermal proliferation and intracellular cAMP levels. Research in barrier-disrupted mouse skin demonstrated that this compound, a D2 receptor antagonist, induced epidermal hyperplasia nih.gov. This effect was associated with an increase in cAMP levels nih.gov. This is consistent with other findings that link increased cAMP levels with decreased keratinocyte mitosis and proliferation nih.gov. These observations suggest a role for this compound in modulating skin cell behavior, potentially through mechanisms involving cAMP signaling.
Suppression of Oct4, Klf4, and c-Myc in Cancer Stem Cells
In the context of cancer stem cells, particularly in prostate cancer models, this compound has been shown to suppress the expression of key pluripotency markers, including Oct4, Klf4, and c-Myc spandidos-publications.comnih.govresearchgate.netnih.gov. These transcription factors are crucial for maintaining the stem-like properties of CSCs and are also involved in somatic cell reprogramming nih.govplos.orgmdpi.com. Treatment with this compound induced morphological changes indicative of a loss of CSC properties and led to a decrease in Oct4 and Klf4 protein expression, while interestingly causing an increase in c-Myc protein expression in some instances spandidos-publications.comnih.gov. These findings highlight the ability of this compound to interfere with the molecular machinery that maintains cancer stem cell characteristics.
Neuroprotective Effects in Dopaminergic Neuron Models
While this compound is known as a dopamine (B1211576) receptor antagonist, some studies exploring neuroprotection in dopaminergic neuron models have utilized it to investigate the roles of specific dopamine receptor subtypes. In a model of 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in mouse primary neuronal cultures, this compound, as a D2 receptor-selective antagonist, did not alter the neuroprotective effect of the D2-like receptor agonist lisuride (B125695) nih.govjbtr.or.kr. This suggests that in this specific context of lisuride-mediated neuroprotection against 6-OHDA toxicity, the D2 receptor may not be the primary mediator, or this compound's antagonistic effect on D2 does not counteract the protective mechanism. However, other research indicates that dopamine's neuroprotective effect against glutamate (B1630785) excitotoxicity, which involves preventing mitochondrial depolarization and increasing neuronal survival, depends on the activity of D2-like dopamine receptors ucl.ac.uk. A selective antagonist of D2R (this compound) eliminated the protective effects of D2R agonists on TDP-43 mislocalization in a model of motor neuron degeneration, further supporting a role for D2 receptors in certain neuroprotective mechanisms frontiersin.org.
Therapeutic and Research Implications of L 741626
Utility in Psychiatric and Neurological Disease Models
Research employing L-741626 has shed light on the involvement of D₂ receptors in several psychiatric and neurological conditions, utilizing various animal models to mimic aspects of these disorders.
Schizophrenia Research (e.g., Social Isolation Models)
In the context of schizophrenia research, this compound has been investigated in neurodevelopmental models, such as those involving post-weaning social isolation in rats. Social isolation rearing is known to induce behavioral, structural, and neurochemical changes that resemble aspects of schizophrenia, including locomotor hyperactivity and impaired novel object discrimination. nih.govoup.comoup.com Studies have examined the effects of dopamine (B1211576) D₃ versus D₂ receptor antagonists on these deficits. While selective D₃ receptor antagonists have shown the ability to reverse novel object discrimination deficits in isolation-reared rats, this compound, a preferential D₂ antagonist, has demonstrated different effects. nih.govoup.com Research indicates that this compound was unable to restore discrimination in isolated animals and, in fact, impaired novel object discrimination in group-housed control rats. nih.govoup.comresearchgate.net However, this compound has been shown to reduce locomotor hyperactivity in isolated rats, albeit less markedly than some D₃ selective antagonists. nih.govoup.com These findings highlight the distinct roles of D₂ and D₃ receptors in the cognitive and behavioral alterations observed in this schizophrenia model.
Addiction Research (e.g., Cocaine and Amphetamine Action)
This compound has been instrumental in studying the involvement of D₂ receptors in the actions of stimulant drugs like cocaine and amphetamines. These substances are known to interfere with dopamine signaling, and understanding the role of specific dopamine receptor subtypes is crucial for addiction research. wikipedia.orgohsu.edu Studies utilizing this compound have investigated its effects on behaviors associated with cocaine and amphetamine action, such as locomotor activity and self-administration. Pretreatment with this compound, as a selective D₂ receptor antagonist, has been shown to attenuate the locomotor-activating effects of acute and repeated cocaine administration in mice. nih.govbiorxiv.org In cocaine self-administration studies, this compound has been reported to shift the cocaine self-administration dose-effect curve to the right, suggesting a reduction in the reinforcing effects of cocaine. researchgate.net While both selective D₂ and D₃ antagonists can potentiate cocaine-induced increases in presynaptic dopamine release, D₃ receptor blockade uniquely facilitates dopamine-mediated excitation of D₁-expressing neurons in the nucleus accumbens. nih.govbiorxiv.org This suggests distinct postsynaptic mechanisms for D₂ and D₃ receptor antagonists in modulating cocaine responses. This compound's effects on dopamine-mediated changes in the activity of neurons in the nucleus accumbens have been examined, showing that while dopamine application alone increased spike frequency in D₁-expressing neurons, co-administration with this compound did not modulate this effect. biorxiv.org In D₂-expressing neurons, neither this compound nor a D₃ antagonist alone fully blocked dopamine-mediated inhibition, suggesting that simultaneous D₂ and D₃ antagonism might be required for a complete effect on these cells. biorxiv.org
Parkinson's Disease Research (Indirectly, via D2-like receptor modulation)
While this compound is a D₂ selective antagonist, research in Parkinson's disease (PD) models has indirectly involved its use to differentiate the roles of D₂ and D₃ receptors in PD-related symptoms, particularly motivational deficits. PD is characterized by motor symptoms, but also includes significant non-motor impairments like motivational and affective deficits, linked to the degeneration of dopaminergic neurons. nih.gov Studies in rat models of PD have shown that while certain dopamine agonists can reverse motivational deficits, the effect is blocked by selective D₃ receptor antagonists but not by selective D₂ receptor antagonists like this compound. nih.gov This indicates that in these models, D₃ receptors, rather than D₂ receptors, play a more critical role in the observed motivational processes. Although this compound itself did not reverse motivational deficits in this context, its use was crucial in demonstrating the specific involvement of the D₃ receptor, highlighting the importance of selective antagonists in dissecting the functions of closely related receptor subtypes. nih.gov
Eating Disorders (e.g., Anorexia Nervosa models)
This compound has been explored in animal models of eating disorders, specifically in the activity-based anorexia (ABA) model, which mimics key features of anorexia nervosa (AN), such as weight loss, hypophagia, and hyperactivity. frontiersin.orgnih.govfrontiersin.orgresearchgate.net The ABA model in rodents involves restricted food access combined with access to a running wheel, leading to self-starvation and increased activity. frontiersin.orgfrontiersin.orgresearchgate.net Research has investigated the effects of dopamine receptor antagonists on ABA behaviors. Treatment with this compound, a D₂ receptor antagonist, has been shown to increase survival in ABA mice. frontiersin.orgnih.govfrontiersin.orgresearchgate.net Furthermore, this compound has been reported to reduce weight loss and hypophagia during the food restriction period in these models. frontiersin.orgresearchgate.net These findings suggest that D₂ receptor blockade may have a beneficial effect on some of the core symptoms observed in activity-based anorexia models.
Potential in Oncology Research
Emerging research suggests a potential role for this compound in oncology, particularly in the context of hepatocellular carcinoma.
Hepatocellular Carcinoma (HCC)
Hepatocellular carcinoma (HCC) is a challenging malignancy with limited treatment options for advanced stages. researchgate.netnih.govbohrium.combohrium.com Recent studies have investigated the inhibitory effects of this compound on HCC progression. Both in vivo and in vitro experiments have indicated that this compound can inhibit the growth of HCC by suppressing the MAPK/ERK signaling pathway. researchgate.netnih.gov Molecular docking simulations and drug affinity responsive target stability assays have identified redox Factor 1 (Ref-1) as a target of this compound. researchgate.netnih.govresearchgate.net Ref-1 is known to be overexpressed in HCC and is associated with poor prognosis. researchgate.netnih.govresearchgate.net Further research has demonstrated that Ref-1 interacts with CRAF, a crucial component of the MAPK/ERK pathway, and that knockdown of Ref-1 in HCC cells inhibits this pathway. researchgate.netnih.gov Additionally, this compound has been shown to suppress tumor stemness in HCC, a factor contributing to resistance to treatments like sorafenib (B1663141). researchgate.netnih.gov The combination of this compound and sorafenib has been observed to enhance the sensitivity of HCC cells, leading to increased tumoricidal effects. researchgate.netnih.gov These findings suggest a novel pharmacological effect of this compound in inhibiting the MAPK/ERK pathway in HCC by targeting Ref-1 and highlight its potential as a new therapeutic approach for HCC treatment, possibly in combination with existing therapies. researchgate.netnih.gov
Prostate Cancer and Cancer Stem Cells
Research indicates that this compound may play a role in influencing prostate cancer, specifically by affecting cancer stem cells (CSCs). Studies using human prostate cancer PC-3 cells have shown that this compound, as a specific DRD2 antagonist, can induce morphological changes in PC-3-derived CSC-like cells. spandidos-publications.comnih.govresearchgate.netresearchgate.netnih.gov It has been observed to suppress the expression of pluripotency markers such as Oct4, which are indicative of stem cell properties. spandidos-publications.comnih.govresearchgate.netresearchgate.netnih.gov Furthermore, this compound has demonstrated the ability to inhibit the growth of these cells and the tumors they form in experimental settings. spandidos-publications.comnih.govresearchgate.netresearchgate.netnih.gov The proliferation of PC-3 cells with reduced DRD2 expression (heterozygous null) was slower, and their ability to form spheres, a measure of stemness, was substantially reduced, suggesting a decreased capacity to produce CSCs. spandidos-publications.comnih.govresearchgate.netnih.gov These findings suggest that DRD2 and DRD4, coupled with Gi protein, are involved in maintaining the properties of prostate CSC-like cells, with this compound's effects on morphology and pluripotency marker expression being more pronounced compared to a DRD4 antagonist. spandidos-publications.comnih.gov Specific inhibition or suppression of DRD2 caused PC-3-derived CSC-like cells to lose their characteristics and inhibited their formation, potentially through the inhibition of AMPK phosphorylation, which is considered a putative downstream signaling molecule of DRD2 in this context. nih.gov
Synergistic Effects with Existing Cancer Therapies (e.g., Sorafenib)
This compound has shown potential for synergistic effects when combined with existing cancer therapies, particularly Sorafenib, in the context of hepatocellular carcinoma (HCC). Sorafenib is a targeted therapy for HCC that primarily inhibits the MAPK/ERK signaling pathway. researchgate.netnih.govnih.govresearchgate.net However, the presence of tumor stem cells is a significant factor contributing to resistance to Sorafenib. researchgate.netnih.govnih.govresearchgate.net Studies have demonstrated that this compound can suppress tumor stemness in HCC. researchgate.netnih.govnih.govresearchgate.net The combination of this compound and Sorafenib has been shown to significantly enhance the sensitivity of HCC cells to treatment, leading to increased tumoricidal effects. researchgate.netnih.govnih.govresearchgate.netresearcher.lifejensenlab.org This synergistic effect suggests a potential new therapeutic approach for HCC treatment. researchgate.netnih.govresearchgate.netresearcher.lifejensenlab.org this compound inhibits HCC progression by targeting Redox Factor 1 (Ref-1), which in turn suppresses the MAPK/ERK signaling pathway activity. researchgate.netnih.govnih.govresearchgate.net Although this compound is a selective antagonist of dopamine D2 receptors and is used in nervous system research, HCC does not express dopamine D2 receptor proteins, indicating a different mechanism of action in HCC proliferation inhibition, likely through targeting Ref-1. nih.gov
Role in Inducing Apoptosis in Cancer Cell Lines
This compound has been observed to induce apoptosis in certain cancer cell lines. Similar to the compound ONC201, a D2-like receptor antagonist, this compound has been shown to decrease cell viability and induce apoptosis in a number of cancer cell lines in laboratory settings. aacrjournals.orgnih.gove-century.usresearchgate.net For example, apoptosis levels assessed using Annexin V/7AAD staining revealed that treatment with this compound significantly increased the apoptosis rates of HCC cell lines such as Huh7, HepG2, and Hep3B. nih.gov However, it is noted that this compound did not generally induce apoptosis in all tested cancer cell lines (except in RKO cells) under the specific conditions studied in one report, and it had significant cytotoxic activity against normal cells, suggesting a potentially poor therapeutic index compared to ONC201. nih.govresearchgate.net
Applications in Auditory System Research
This compound has found applications in research concerning the auditory system, particularly in studying the role of dopamine receptors in cochlear function. Dopaminergic innervation is present in the cochlea and is known to regulate its responses to sound. researchgate.net Studies using perilymphatic perfusion in guinea pigs have investigated the effects of different dopamine receptors on the cochlea by recording neural and hair cell responses. karger.comresearchgate.net Perfusion with the D2 antagonist this compound (at a concentration of 70 µM) resulted in a marked reduction in the compound action potential (CAP) amplitude across all intensities, suggesting effects on neural function. karger.com this compound also led to a reduction in cochlear microphonic (CM) and distortion product otoacoustic emission (DPOAE) amplitudes, indicating that DRD2 action is not confined to afferent dendrites and suggesting effects on outer hair cell function. researchgate.netkarger.comresearchgate.net These findings contribute to the understanding of how dopamine receptors, specifically DRD2, modulate auditory responses in the cochlea. This compound has also been used in studies related to schizophrenia models and their impact on the auditory cortex, where DRD2 is implicated. nih.gov In these models, the DRD2-specific antagonist this compound enhanced thalamocortical excitatory postsynaptic currents (EPSCs), suggesting its involvement in synaptic transmission in the auditory cortex. nih.gov
Q & A
Q. How can researchers ensure reproducibility when replicating this compound experiments from literature?
- Methodological Answer :
Adhere to ARRIVE guidelines for in vivo studies, detailing animal strain, dosing, and endpoints.
Share raw data (e.g., binding curves, dose-response plots) in supplementary materials.
Use open-source analysis tools (e.g., GraphPad Prism scripts) to standardize calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
